
1,4-Bis(2-bromoethyl)benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, paper describes the synthesis of bromo-functionalized 1,2-bis(trimethylsilyl)benzenes through a cobalt-catalyzed Diels-Alder cycloaddition. This method could potentially be adapted for the synthesis of 1,4-bis(2-bromoethyl)benzene by choosing appropriate starting materials and reaction conditions. Similarly, paper discusses the preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene, which, while not the same, shares the bromo-substituent feature with 1,4-bis(2-bromoethyl)benzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is crucial for understanding their reactivity and properties. Paper uses density functional theory (DFT) calculations to compare the experimental data with the calculated molecular geometry and vibrational frequencies. Such computational methods could be applied to 1,4-bis(2-bromoethyl)benzene to predict its structure and properties.
Chemical Reactions Analysis
Brominated benzene derivatives are versatile in chemical reactions. For example, the bromo derivative from paper undergoes Suzuki reactions, which are cross-coupling reactions that could be relevant for further functionalization of 1,4-bis(2-bromoethyl)benzene. Paper explores the solid-state interactions of dibromo benzene derivatives, which could inform the understanding of how 1,4-bis(2-bromoethyl)benzene might crystallize or interact in the solid state.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are diverse. Paper models various properties such as dipole moment, polarizability, and hyperpolarizability of a benzene molecule with carboxyl and oxo substituents. These calculations could be indicative of the electronic properties that 1,4-bis(2-bromoethyl)benzene might exhibit. Paper discusses the mesophase behavior of polyethers based on a bis(hydroxyphenyl)ethyl benzene derivative, which could suggest potential liquid-crystalline properties for similar compounds.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Functionalized Benzenes
1,4-Bis(2-bromoethyl)benzene is a versatile starting material in the synthesis of various functionalized benzenes. It has been used in the efficient synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes. These compounds are crucial in forming benzyne precursors, Lewis acid catalysts, and certain luminophores (Reus et al., 2012).
2. Formation of Vinyl Compounds
The compound plays a role in the formation of vinyl derivatives through reactions with bis(tetrazole)phenylenes. This process leads to the formation of various alkyl halide derivatives as well as vinyl derivatives, showcasing its utility in creating complex molecular structures (Fleming et al., 2005).
3. Electrochemical Applications
1,4-Bis(2-bromoethyl)benzene is used in electrochemical studies, particularly in the electro-synthetic reaction of 1,4-hydroquinone with 1,2-bis(bromomethyl)benzene. This process reveals insights into dienophile reactions and offers a green and convergent approach to electro-synthesis (Habibi et al., 2014).
4. Supramolecular Coordination Networks
The chemical has been utilized in the creation of one-dimensional and two-dimensional supramolecular coordination networks. These networks are stabilized by secondary bonding interactions and have higher melting points, indicating their potential in material science applications (Allen et al., 2009).
5. Synthesis of Poly(imino alcohol/quinone) Precursors
1,4-Bis(2-bromoethyl)benzene is essential in the synthesis of poly(imino alcohol/quinone) precursors. These compounds have potential applications in various fields, including material science and chemistry (Run-xiong, 2008).
Safety And Hazards
While specific safety and hazard information for 1,4-Bis(2-bromoethyl)benzene is not available in the search results, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling similar chemical compounds .
Eigenschaften
IUPAC Name |
1,4-bis(2-bromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVPRNNDJXCLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372758 | |
| Record name | 1,4-bis(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-bromoethyl)benzene | |
CAS RN |
4542-72-7 | |
| Record name | 1,4-bis(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





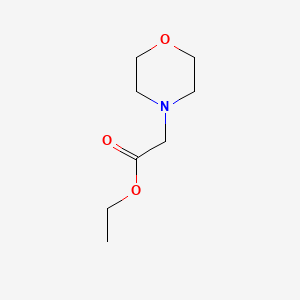
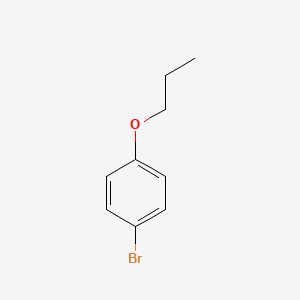
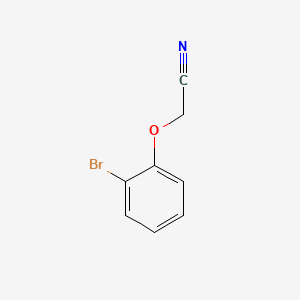
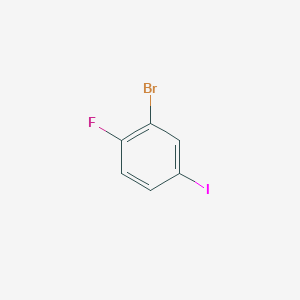
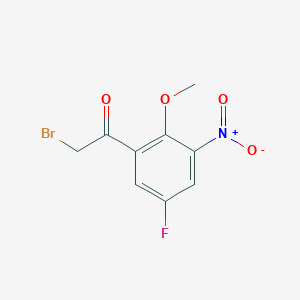
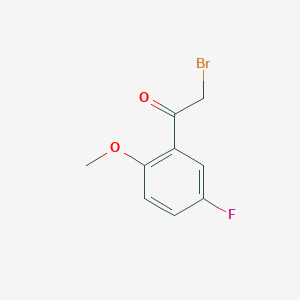
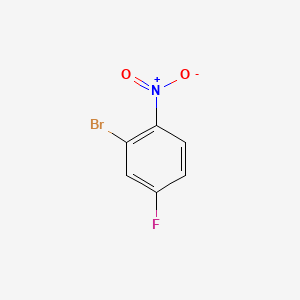
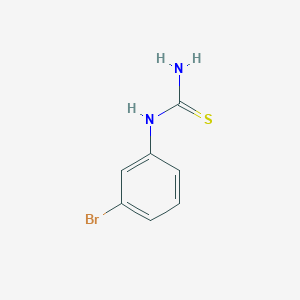
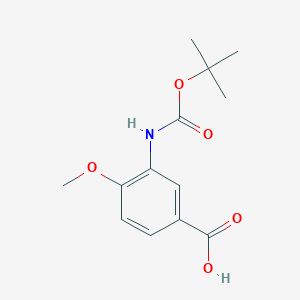
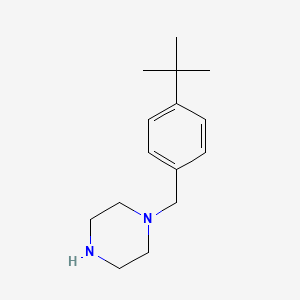
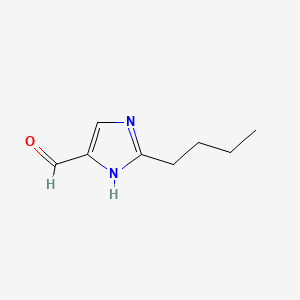
![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)